molecular formula C13H15BrN2 B1519171 1-(4-Bromobenzyl)-piperidine-4-carbonitrile CAS No. 1181664-35-6

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Cat. No. B1519171
M. Wt: 279.18 g/mol
InChI Key: VGFUGKUCZUZEEG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Application 1: Biological Evaluation of a Related Compound

  • Summary of the Application : A related compound, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was designed, synthesized, and evaluated for its biological activity .
  • Methods of Application : The structure of the compound was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The biological activity in vitro and in vivo of the compound was also evaluated .
  • Results or Outcomes : The structure of the molecule is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The maximum surface area of the molecule is occupied by C–H…O interactions .

Application 2: Neuroscience Research

  • Summary of the Application : 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain.
  • Methods of Application : BZP can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.
  • Results or Outcomes : BZP increases heart rate, blood pressure, and body temperature, and can cause sweating and tremors. It also increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels.

Application 3: Chemical Synthesis

  • Summary of the Application : “1-(4-Bromobenzyl)piperidine” is a chemical compound available for purchase from chemical suppliers, suggesting its use in various chemical syntheses .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a building block or reagent in organic synthesis .
  • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound in synthesis could lead to the production of a wide range of other chemical compounds .

Application 4: Commercial Availability

  • Summary of the Application : “1-(4-Bromobenzyl)piperidine” is a chemical compound available for purchase from chemical suppliers, suggesting its use in various chemical syntheses .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound could be used as a building block or reagent in organic synthesis .
  • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound in synthesis could lead to the production of a wide range of other chemical compounds .

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFUGKUCZUZEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzyl bromide (1.0 g, 4.0 mmol), triethylamine (0.84 mL, 6.0 mmol) and piperidine-4-carbonitrile (880 mg, 8.0 mmol) in THF (20 mL) was stirred at ambient temperature for 18 h. The reaction mixture was evaporated in vacuo and the residue partitioned between saturated sodium bicarbonate solution (100 mL) and dichloromethane (100 mL). The organic phase was separated, dried over sodium sulfate, filtered and evaporated in vacuo. The resultant residue was purified by flash chromatography (silica, Biotage 50 g column, 0-100% ethyl acetate in cyclohexane) to afford the title compound (1.10 g, 99%). 1H NMR (CDCl3, 300 MHz): 7.46-7.41 (m, 2H); 7.21-7.15 (m, 2H); 3.44 (s, 2H); 2.70-2.57 (m, 3H); 2.38-2.22 (m, 2H); 1.99-1.74 (m, 4H). LCMS (Method B): RT=1.82 min, M+H+=280.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org

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